molecular formula C10H13NO3 B13808262 Methyl 3,4-dimethoxybenzenecarboximidate

Methyl 3,4-dimethoxybenzenecarboximidate

Cat. No.: B13808262
M. Wt: 195.21 g/mol
InChI Key: AEBLZIABAZACRI-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethoxybenzenecarboximidate is a chemical intermediate used in organic and medicinal chemistry research. Compounds featuring the 3,4-dimethoxyphenyl moiety are of significant interest in the development of pharmacologically active molecules. For instance, research has explored similar structures as key intermediates in the synthesis of hydrazone derivatives, which are investigated for a range of biological activities including antiviral properties. Such derivatives are often characterized using techniques like FT-IR, 1H NMR, and 13C NMR spectroscopy, and their electronic properties and potential for drug-target interactions are studied through Density Functional Theory (DFT) calculations and molecular docking simulations . As a reagent, it serves as a versatile building block for the construction of more complex molecules, particularly in the synthesis of compounds with potential bioactivity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3,4-dimethoxybenzenecarboximidate

InChI

InChI=1S/C10H13NO3/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6,11H,1-3H3

InChI Key

AEBLZIABAZACRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=N)OC)OC

Origin of Product

United States

Preparation Methods

Esterification of 3,4-Dimethoxybenzoic Acid to Methyl 3,4-Dimethoxybenzoate

A key precursor to methyl 3,4-dimethoxybenzenecarboximidate is methyl 3,4-dimethoxybenzoate, which is prepared by esterification of veratric acid (3,4-dimethoxybenzoic acid) with methanol. According to a detailed patent (CN114292192A), the esterification is catalyzed by dicyclohexylcarbodiimide (DCC) under mild conditions:

  • Reaction Conditions:

    • Temperature: 30–45 °C
    • Time: 1–5 hours
    • Molar Ratios:
      • Veratric acid to methanol: 1:1.2–1.5
      • DCC to veratric acid: 1.5–2:1
    • Solvent: Chloroalkane (e.g., dichloromethane, trichloromethane, or 1,2-dichloromethane)
  • Procedure:

    • Veratric acid and methanol are reacted in the presence of DCC catalyst.
    • After reaction completion, dicyclohexylurea by-product is filtered off.
    • The filtrate is washed and distilled to isolate methyl 3,4-dimethoxybenzoate.
    • Both the solvent and DCC can be recovered and recycled.
  • Advantages:

    • Mild reaction temperature reduces side reactions.
    • High efficiency and product yield.
    • Environmentally friendly and suitable for industrial scale.
Parameter Value/Range
Reaction temperature 30–45 °C
Reaction time 1–5 hours
Molar ratio (acid:methanol) 1:1.2–1.5
Molar ratio (DCC:acid) 1.5–2:1
Solvent Dichloromethane or similar

This esterification step is foundational for subsequent conversion to the carboximidate.

Conversion of Methyl 3,4-Dimethoxybenzoate to this compound

While direct literature specifically describing the synthesis of this compound is limited, classical organic synthesis principles and analogous methods suggest the following preparation approach:

  • Typical Method:

    • Treatment of methyl 3,4-dimethoxybenzoate with methanolic ammonia or an amine source under controlled conditions to form the corresponding amidate/iminoester.
    • Alternatively, reaction with reagents such as trimethylsilyl azide or other amidation agents followed by methanolysis.
  • Reaction Conditions:

    • Mild temperatures (room temperature to 50 °C)
    • Use of dry solvents to prevent hydrolysis
    • Inert atmosphere (nitrogen or argon) to avoid moisture and oxidation
  • Purification:

    • Crystallization or chromatographic purification to isolate the pure this compound.

Due to the sensitive nature of imidates, reaction monitoring by TLC or HPLC and characterization by NMR and IR spectroscopy are standard.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Key Reagents Outcome/Notes
Esterification of veratric acid DCC catalyzed, 30–45 °C, 1–5 h, chloroalkane solvent Veratric acid, methanol, DCC Methyl 3,4-dimethoxybenzoate, high yield, recyclable DCC
Amidation/Imidate formation Reaction with ammonia or amidation agents, dry solvent Methyl 3,4-dimethoxybenzoate, NH3 or reagents Formation of this compound
Alkylation and O-alkylation (analog) Sodium methoxide, methanol, reflux, N2 atmosphere Halogenated ketones, sodium methoxide Purification by distillation, liquid product, density ~1.1

Analytical and Research Results

  • Yield and Purity:
    • Esterification yields typically exceed 85–90%.
    • Amidate formation yields vary; purification essential to remove side-products.
  • Physical Properties:
    • Methyl 3,4-dimethoxybenzoate: liquid or crystalline solid depending on purity.
    • This compound: sensitive to moisture, requires dry conditions.
  • Spectroscopic Characterization:
    • NMR: Characteristic signals for methoxy groups and imidate protons.
    • IR: Strong absorption bands for C=N stretching in imidates.
  • Recycling and Environmental Aspects:
    • DCC and solvents are recoverable and recyclable, reducing waste.
    • Mild reaction conditions improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethoxybenzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3,4-dimethoxybenzenecarboximidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,4-dimethoxybenzenecarboximidate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of methoxy groups, which can donate electrons to neutralize free radicals. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Compound/Class Key Pathway Differentiation Outcome Neuroprotection
MDHB AKT/GSK3β/β-catenin inhibition Cholinergic neurons Antioxidant, anti-apoptotic
Wnt-3a agonists Wnt/β-catenin activation Pan-neuronal differentiation Limited evidence
BDNF/NGF Trk receptor signaling Broad neuronal survival and maturation Strong neurotrophic support
GSK3β inhibitors GSK3β inhibition (serine 9 phosphorylation) Mixed neuronal/glial outcomes Context-dependent effects
  • Key Distinction : Unlike Wnt-3a agonists or BDNF, MDHB selectively promotes cholinergic neurons via GSK3β activation (tyrosine 216) rather than broad neurotrophic support . Its inhibition of β-catenin nuclear translocation contrasts with Wnt pathway activators .

Neuronal Subtype Specificity

Compound Target Neuron Type Markers Upregulated
MDHB Cholinergic (motor neurons) Tuj1, MAP2, NeuN, SYN1, PSD-95, Isl1
Retinoic Acid Glutamatergic/GABAergic NeuroD, Pax6
SHH agonists Dopaminergic TH, Nurr1
  • Key Distinction: MDHB uniquely upregulates cholinergic markers (Isl1, ChAT) and synaptic proteins (SYN1, PSD-95), unlike retinoic acid or SHH agonists, which target glutamatergic or dopaminergic lineages .

Cell Cycle Regulation

Compound Effect on Cell Cycle Key Genes/Proteins
MDHB Arrests G1/S phase ↓Ki67, ↓Cdc20, ↓Tacc3; ↑Cdkn1a
EGF/FGF2 Promotes proliferation ↑Cyclin D1, ↑Ki67
Notch inhibitors Promotes differentiation ↓Hes1, ↑Neurogenin

Research Findings and Implications

  • Dose-Dependent Efficacy : MDHB enhances neuronal markers (Tuj1, MAP2) and suppresses GFAP (astrocyte marker) at 8–32 µM, with optimal effects at 16 µM .
  • Transcriptomic Regulation : RNA-seq data shows MDHB upregulates Isl1 (cholinergic fate) and Cdkn1a (cell cycle arrest) while downregulating Tacc3 and Cdc20 .
  • Neuroprotection : MDHB extends lifespan in model organisms and protects against Aβ-induced apoptosis, a feature absent in many differentiation-focused compounds .

Q & A

Q. What experimental methods are recommended to confirm the structural identity of Methyl 3,4-dimethoxybenzenecarboximidate?

To verify the compound’s structure, use a combination of spectroscopic and crystallographic techniques :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) NMR spectra to confirm substituent positions (e.g., methoxy groups at positions 3 and 4) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction can resolve bond lengths and angles, as demonstrated in analogous hydrazide compounds .

Q. What protocols are standard for assessing the purity of MDHB in neurobiological studies?

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify impurities. Ensure >98% purity for in vitro studies .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity for volatile derivatives.
  • Melting Point Analysis : Compare observed values with literature data to detect solvates or polymorphs.

Q. How should researchers design dose-response experiments to evaluate MDHB’s effects on neural stem cell (NSC) differentiation?

  • Concentration Range : Test 10–50 µM MDHB, as higher concentrations (>50 µM) may induce cytotoxicity .
  • Time Points : Include 24-, 48-, and 72-hour exposures to capture dynamic changes in differentiation markers (e.g., Tuj1 for neurons, GFAP for astrocytes) .
  • Controls : Use DMSO as a vehicle control and include baseline NSC cultures without treatment.

Advanced Research Questions

Q. What molecular mechanisms underlie MDHB’s promotion of NSC differentiation into cholinergic neurons?

MDHB upregulates Isl1 , a transcription factor critical for cholinergic neuron specification, while suppressing cell cycle genes like Cdc20 and Tacc3 . Key steps include:

  • Transcriptomic Profiling : RNA-seq analysis of MDHB-treated NSCs reveals enrichment in cholinergic pathway genes (e.g., Isl1, Lhx3) .
  • Cell Cycle Arrest : MDHB inhibits Ki67 (a proliferation marker) and upregulates Cdkn1a (p21), inducing G1 phase arrest to prime differentiation .
  • Functional Validation : Use siRNA knockdown of Isl1 to confirm its necessity in differentiation .

Q. How can researchers resolve contradictions in NSC differentiation outcomes when using MDHB?

Discrepancies may arise from batch variability or culture conditions . Mitigate these by:

  • Standardizing NSC Sources : Use primary NSCs with confirmed purity (>95% Nestin+ by immunostaining) .
  • Dose-Response Calibration : Test multiple concentrations and time points to identify optimal differentiation windows.
  • Multi-Omics Integration : Combine RNA-seq, proteomics, and phospho-signaling data to cross-validate pathways (e.g., MAPK/ERK activation) .

Q. What methodologies are recommended for analyzing MDHB-induced changes in neuronal maturation?

  • Immunofluorescence Staining : Quantify mature neuron markers (MAP2, NeuN) at day 9 post-treatment. Use confocal microscopy and ImageJ for cell counting .
  • Western Blotting : Measure protein levels of differentiation markers (Tuj1, GFAP) with normalization to β-actin. Employ HRP-based chemiluminescence for quantification .
  • qRT-PCR : Validate transcript levels (e.g., Isl1, Cdkn1a) using SYBR Green assays and ΔΔCt analysis with GAPDH as a housekeeper .

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